molecular formula C16H16FN5O2 B2780477 1-(4-fluorophenyl)-N-(2-methoxyethyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2320854-92-8

1-(4-fluorophenyl)-N-(2-methoxyethyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2780477
CAS No.: 2320854-92-8
M. Wt: 329.335
InChI Key: SZCWBIRFNSPMDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-N-(2-methoxyethyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxyethyl group, and a pyrrol-1-yltriazole moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-N-(2-methoxyethyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the fluorophenyl and methoxyethyl groups. Common synthetic routes include:

    Formation of the Triazole Ring:

    Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic aromatic substitution reactions, where a fluorine atom is introduced to the phenyl ring.

    Attachment of the Methoxyethyl Group: This step may involve the use of alkylation reactions, where the methoxyethyl group is introduced to the nitrogen atom of the triazole ring.

Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(4-fluorophenyl)-N-(2-methoxyethyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-fluorophenyl)-N-(2-methoxyethyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(2-methoxyethyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

1-(4-fluorophenyl)-N-(2-methoxyethyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

    This compound: This compound shares a similar structure but may have different functional groups or substituents.

    This compound: Another similar compound with variations in the triazole ring or the attached groups.

The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical properties, which make it a valuable subject of study in various fields.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(2-methoxyethyl)-5-pyrrol-1-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O2/c1-24-11-8-18-15(23)14-16(21-9-2-3-10-21)22(20-19-14)13-6-4-12(17)5-7-13/h2-7,9-10H,8,11H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCWBIRFNSPMDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)F)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.